N-2-Fluorenylsuccinamic acid

Description

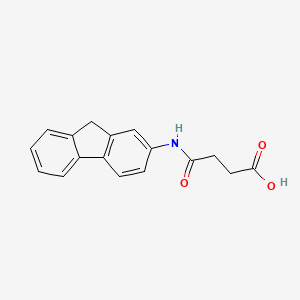

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(7-8-17(20)21)18-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWRPNCMRGJTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208646 | |

| Record name | N-2-Fluorenylsuccinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-47-6 | |

| Record name | N-2-Fluorenylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059935476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Fluorenylsuccinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Fluorenyl Moiety:

The electronic and steric properties of the fluorenyl ring system can be systematically altered by introducing various substituents at different positions. The synthesis of these analogues begins with the preparation of substituted 2-aminofluorene (B1664046) derivatives.

Synthesis of Substituted 2-Aminofluorenes: A common route to substituted 2-aminofluorenes starts from commercially available substituted fluorenes or fluorenones. For instance, nitration of a substituted fluorene (B118485) followed by reduction of the nitro group affords the corresponding substituted 2-aminofluorene. A variety of reducing agents can be employed, such as tin(II) chloride, catalytic hydrogenation, or iron in acetic acid.

Once the desired substituted 2-aminofluorene is obtained, it can be reacted with succinic anhydride (B1165640) under standard conditions (e.g., stirring in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature) to yield the target N-(substituted-2-fluorenyl)succinamic acid analogues.

A representative synthetic scheme is shown below:

The following table outlines a series of proposed analogues with modifications on the fluorenyl ring and the rationale for their inclusion in SAR studies.

| Analogue ID | Fluorenyl Ring Substituent | Rationale for Synthesis |

| FA-1 | 7-Fluoro | Investigate the effect of an electron-withdrawing group on activity. |

| FA-2 | 7-Chloro | Explore the impact of a larger halogen atom and its electronic effects. |

| FA-3 | 7-Methoxy | Study the influence of an electron-donating group. |

| FA-4 | 7-Methyl | Assess the effect of a small, lipophilic, electron-donating group. |

| FA-5 | 9-Oxo (Fluorenone) | Determine the importance of the sp3-hybridized carbon at the 9-position. |

| FA-6 | 9,9-Dimethyl | Introduce steric bulk at the 9-position to probe the surrounding space. |

Modification of the Succinamic Acid Linker:

The length, rigidity, and substitution pattern of the succinamic acid linker can significantly influence the orientation of the fluorenyl moiety relative to its biological target.

Synthesis of Substituted Succinamic Acid Analogues: These analogues are typically prepared by reacting 2-aminofluorene (B1664046) with appropriately substituted succinic anhydrides. Substituted succinic anhydrides can be synthesized through various methods, including the reaction of maleic anhydride (B1165640) with alkenes (in an ene reaction) or via the dehydration of the corresponding substituted succinic acids.

For example, 2-methylsuccinic anhydride can be reacted with 2-aminofluorene to introduce a methyl group on the linker.

The following table details proposed modifications to the succinamic acid linker.

| Analogue ID | Linker Modification | Rationale for Synthesis |

| SA-1 | N-2-Fluorenyl-2-methylsuccinamic acid | Introduce a small alkyl group to probe for steric and electronic effects on the linker. |

| SA-2 | N-2-Fluorenyl-2,3-dimethylsuccinamic acid | Increase steric bulk and lipophilicity of the linker. |

| SA-3 | N-2-Fluorenylmaleamic acid | Introduce rigidity to the linker through a double bond. |

| SA-4 | N-2-Fluorenylglutamic acid | Extend the linker length by one carbon atom. |

Modification of the Terminal Carboxylic Acid:

Formation and Biotransformation Pathways

This compound is a chemical compound whose biochemical relevance is understood primarily through its connection to the metabolism of carcinogenic aromatic amines. ontosight.ai Its formation and subsequent biotransformation are integral to the study of how parent compounds are processed in biological systems.

Origin as a Metabolite or Derivative of Parent Aromatic Amines (e.g., 2-Acetylaminofluorene)

This compound is structurally derived from 2-aminofluorene (B1664046) (2-AF). umich.edu 2-AF is a known metabolic product of the well-studied model carcinogen, 2-acetylaminofluorene (B57845) (2-AAF). ca.gov The metabolic conversion of 2-AAF to 2-AF occurs through deacetylation, a reaction catalyzed by microsomal deacetylase enzymes. ca.govwikipedia.org

The formation of this compound itself can be achieved synthetically by reacting 2-aminofluorene with succinic anhydride (B1165640). umich.edu In a biological context, while not a direct metabolite in the primary degradation pathway of 2-AAF, its existence as a derivative highlights the potential for the 2-aminofluorene core to undergo various modifications. The study of such derivatives is crucial for understanding the structure-activity relationships of fluorene-based compounds and for developing analytical tools, such as immunoassays, to detect exposure to the parent carcinogens. umich.edu

The metabolic journey begins with the parent compound, 2-AAF, which requires metabolic activation to exert its biological effects. ca.govwikipedia.org This activation is a multi-step process involving several key enzymatic reactions that transform the relatively inert parent molecule into highly reactive intermediates. umich.edu The generation of 2-AF from 2-AAF is a significant step in this cascade, as 2-AF itself is subject to further metabolic processing, leading to the formation of various other compounds. ca.gov

Enzymatic Biotransformation Mechanisms (Phase I and Phase II Reactions)

The biotransformation of xenobiotics, including aromatic amines and their derivatives, is typically categorized into Phase I and Phase II metabolic reactions. nih.govmdpi.com

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the substrate molecule. nih.gov The primary reactions are oxidation, reduction, and hydrolysis. nih.gov Oxidation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme superfamily, is the most common Phase I reaction. mdpi.com These initial modifications often prepare the molecule for subsequent Phase II reactions.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (such as glucuronic acid, sulfate (B86663), an amino acid, or glutathione) is attached to the functional group introduced during Phase I. encyclopedia.pubmdpi.comyoutube.com This process, catalyzed by transferase enzymes, generally increases the water solubility and molecular weight of the metabolite, facilitating its excretion from the body. mdpi.comresearchgate.net

Table 1: Overview of Metabolic Phases

| Phase | Primary Function | Key Reactions | Major Enzyme Families |

|---|---|---|---|

| Phase I | Introduction/exposure of functional groups | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) |

| Phase II | Conjugation with endogenous molecules | Glucuronidation, Sulfation, Acetylation, Amino Acid Conjugation, Glutathione (B108866) Conjugation | Transferases (UGT, SULT, NAT, GST) |

Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical Phase I reaction catalyzed by cytochrome P450 monooxygenases. wikipedia.org In the context of aromatic amines like 2-AAF, hydroxylation can occur on the aromatic ring or on the nitrogen atom (N-hydroxylation). wikipedia.orgchemicalbook.com

N-hydroxylation: This is a crucial metabolic activation step for 2-AAF. The enzyme CYP1A2, among other CYPs, catalyzes the conversion of 2-AAF to N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). wikipedia.orgmdpi.com This N-hydroxy metabolite is considered a proximate carcinogen, being more potent than the parent molecule. wikipedia.org N-hydroxylation is also a key activation pathway for the deacetylated metabolite, 2-aminofluorene. ca.gov

Ring-hydroxylation: Hydroxylation at various positions on the fluorene (B118485) ring also occurs. This process generally leads to the formation of phenolic metabolites that are more water-soluble. Ring hydroxylation is typically considered a detoxification pathway, as these metabolites are more readily conjugated and excreted. chemicalbook.com

Following Phase I hydroxylation, the N-hydroxy metabolites of 2-AAF undergo various Phase II conjugation reactions. While these pathways often lead to detoxification, some can result in the formation of highly reactive, unstable electrophilic esters that are ultimate carcinogens. umich.eduwikipedia.org

Acetylation: The N-hydroxy group of N-OH-2-AAF can be O-acetylated by cytosolic N-acetyltransferase (NAT) enzymes. wikipedia.org Similarly, cytosolic N,O-aryl hydroxamic acid acyltransferase can catalyze the transfer of the acetyl group from the nitrogen to the oxygen, producing a reactive intermediate. wikipedia.org

Sulfation: Cytosolic sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to the N-hydroxy metabolite, forming an unstable sulfate ester. wikipedia.org This conjugate can spontaneously decompose to form a reactive nitrenium ion. wikipedia.org Sulfate conjugates represent a major fraction of the urinary metabolites of 2-AAF. chemicalbook.com

Glucuronidation: This is a major detoxification pathway where UDP-glucuronosyltransferases (UGTs) conjugate the N-hydroxy and ring-hydroxylated metabolites with glucuronic acid. umich.educhemicalbook.com This significantly increases their water solubility for excretion. mdpi.com

Amino Acid Conjugation: This pathway is a primary route for the metabolism of xenobiotic carboxylic acids. nih.gov Given that this compound possesses a terminal carboxylic acid group, this pathway is biochemically relevant. ontosight.ai The process is unique as it occurs in the mitochondria. It involves the initial activation of the carboxylic acid to a xenobiotic acyl-CoA thioester, which is then conjugated with an amino acid, most commonly glycine (B1666218) in humans. nih.gov

A diverse array of enzyme systems is responsible for the biotransformation of fluorene derivatives.

Cytochrome P450 (CYP): This superfamily of heme-containing enzymes is central to Phase I metabolism. nih.govmdpi.com They are primarily responsible for the oxidative N- and ring-hydroxylation of 2-AAF and its metabolites. wikipedia.org CYP1A2 has been specifically implicated in the N-oxidation of aromatic amines. mdpi.com

Transferases: These enzymes are responsible for Phase II conjugation reactions.

Table 2: Key Enzymes in the Biotransformation of 2-AAF Derivatives

| Enzyme Family | Specific Enzyme(s) | Metabolic Phase | Reaction Catalyzed | Subcellular Location |

|---|---|---|---|---|

| Cytochrome P450 | CYP1A2, other CYPs | Phase I | N-hydroxylation, Ring-hydroxylation | Endoplasmic Reticulum, Mitochondria nih.govwikipedia.org |

| N-Acetyltransferases | NATs | Phase II | O-acetylation of N-hydroxy metabolites | Cytosol wikipedia.org |

| Sulfotransferases | SULTs | Phase II | O-sulfation of N-hydroxy metabolites | Cytosol wikipedia.orgresearchgate.net |

| UDP-Glucuronosyltransferases | UGTs | Phase II | Glucuronidation of hydroxylated metabolites | Endoplasmic Reticulum researchgate.net |

| Acyl-CoA Synthetases / N-Acyltransferases | - | Phase II | Amino acid conjugation of carboxylic acids | Mitochondria nih.gov |

Subcellular Localization of Biotransformation Processes

The enzymes involved in the metabolism of xenobiotics are compartmentalized within the cell, particularly in hepatocytes (liver cells) where most drug and xenobiotic metabolism occurs. nih.gov

Endoplasmic Reticulum (Microsomes): This organelle is the primary site for many Phase I reactions. The cytochrome P450 enzyme system and NADPH-cytochrome P450 reductase are embedded in the ER membrane. nih.govwikipedia.org Phase II UDP-glucuronosyltransferases (UGTs) are also located here. researchgate.net

Cytosol: The soluble fraction of the cytoplasm contains several Phase II enzymes, including sulfotransferases (SULTs), glutathione S-transferases (GSTs), and N-acetyltransferases (NATs). wikipedia.orgresearchgate.netresearchgate.net

Mitochondria: This organelle contains some cytochrome P450 enzymes that can participate in Phase I metabolism. wikipedia.org Crucially, the entire pathway for amino acid conjugation of xenobiotic carboxylic acids is located within the mitochondria. nih.gov

This subcellular compartmentalization allows for an efficient, sequential processing of xenobiotics, from initial functionalization in the ER to subsequent conjugation in either the ER or cytosol, or specialized pathways within the mitochondria.

This compound in the Context of DNA Adduct Formation Research

The study of this compound and its derivatives provides crucial insights into the mechanisms of chemical carcinogenesis, particularly concerning the formation of DNA adducts. These are segments of DNA that have become covalently bonded to a cancer-causing chemical, a critical initiating event in the development of many cancers. nih.gov Research in this area helps to elucidate how certain chemicals, after metabolic activation, can lead to mutations and potentially cancer.

The interaction of fluorene compounds with biological macromolecules like DNA and proteins is a cornerstone of understanding their carcinogenic potential. The formation of DNA adducts by hazardous chemicals or their electrophilic metabolites is a key step in the initiation of cancer. nih.gov Arylamines, a class of compounds to which this compound is related, are known to form adducts predominantly at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593) in DNA. nih.gov

The process often begins with the metabolic activation of the parent compound. For instance, related compounds like 2-nitrofluorene (B1194847) (NF) and N-acetyl-2-aminofluorene (AAF) undergo metabolic activation in the liver to form reactive intermediates that can then bind to DNA. nih.gov Following administration of AAF and NF to rats, the primary DNA adducts identified were dG-C8-AF (N-(deoxyguanosin-8-yl)-2-aminofluorene) and dG-C8-AAF (N-(deoxyguanosin-8-yl)-N-acetyl-2-aminofluorene), with dG-C8-AF being the major adduct in both cases. nih.gov The presence of an acetyl group can alter the resulting mutation profile; for example, 2-aminofluorene (2-AF) typically induces base substitution mutations, while 2-acetylaminofluorene (2-AAF) tends to cause frameshift mutations due to steric hindrance by the bulky acetyl group. nih.gov

While direct studies on this compound's protein binding are less common in the provided context, the principles of interaction with macromolecules are transferable. The succinamic acid group, like the acetyl group in AAF, can influence the compound's metabolism, distribution, and interaction with cellular components. The covalent linkage of related fluorene derivatives to proteins, such as albumin, has been explored to prolong their in-vivo lifetime, highlighting the reactivity of these compounds with protein nucleophiles. researchgate.net

The carcinogenicity of many chemicals is linked to their conversion into electrophilic intermediates that can react with nucleophilic sites in DNA and other macromolecules. mdpi.com An electrophile is a chemical species that is attracted to electrons and can accept an electron pair to form a new covalent bond. youtube.com The study of compounds like this compound is instrumental in understanding the nature of these reactive electrophiles.

The metabolic activation of aromatic compounds often leads to the formation of highly reactive, electron-deficient species. nih.gov For example, the metabolic activation of arylamines can involve N-hydroxylation followed by esterification to produce a reactive nitrenium ion, a potent electrophile. This intermediate can then attack the electron-rich centers in DNA bases. The stability and reactivity of these electrophilic intermediates are critical determinants of their carcinogenic potency. youtube.comyoutube.com

Research on related compounds demonstrates that the structure of the initial compound influences the type and reactivity of the electrophilic intermediate formed. The ultimate electrophiles derived from many carcinogenic arylamines are thought to be esters of N-hydroxy-arylamines. The reactivity of these esters as electrophiles is a key factor in their ability to form DNA adducts.

Comparative Biochemical Studies with Related Fluorene Compounds

Comparative studies of this compound with other fluorene derivatives, such as 2-aminofluorene (AF) and N-acetyl-2-aminofluorene (AAF), are essential for understanding structure-activity relationships in chemical carcinogenesis. These studies help to delineate how modifications to the fluorene structure affect metabolic activation, the nature of the ultimate carcinogen, and the types of DNA adducts formed.

For example, the presence and nature of the N-substituent (e.g., H in AF, acetyl in AAF, and succinamic acid in this compound) significantly impact the metabolic pathways and the biological activity of the compound. As previously mentioned, the acetyl group in AAF leads to different mutational outcomes compared to the unsubstituted amine in AF. nih.gov

Furthermore, comparative analyses using techniques like ³²P-postlabelling and HPLC have been employed to identify and quantify the DNA adducts formed from different fluorene compounds. nih.gov These methods allow researchers to compare the adduction patterns and levels resulting from exposure to various related chemicals, providing insights into their relative genotoxic potential. Such studies have revealed that after administration of both 2-nitrofluorene and AAF, the major DNA adduct formed in the liver of rats is dG-C8-AF. nih.gov This suggests a common metabolic pathway involving deacetylation of AAF or reduction and subsequent N-acetylation of NF metabolites.

The study of various fluorene derivatives contributes to a broader understanding of how subtle changes in chemical structure can lead to significant differences in biological effects, a fundamental concept in toxicology and chemical biology.

Analytical Methodologies for the Characterization and Detection of N 2 Fluorenylsuccinamic Acid in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of N-2-Fluorenylsuccinamic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments conducted.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the fluorene (B118485) ring system, the methylene (B1212753) protons of the succinamic acid moiety, and the amide proton. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are characteristic of the electronic environment of each proton. msu.edu For instance, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the aliphatic protons of the succinic acid chain would be found in the upfield region. The integration of the peaks corresponds to the relative number of protons for each signal, and the splitting patterns (singlets, doublets, triplets, etc.) arise from spin-spin coupling between neighboring protons, providing valuable connectivity information. ox.ac.uk

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For example, the carbonyl carbons of the amide and carboxylic acid groups would appear at the most downfield positions (typically δ 170-180 ppm), while the aromatic carbons would resonate in the δ 110-150 ppm range, and the aliphatic carbons would be found at the most upfield positions.

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (Fluorene) | 7.0 - 8.5 | Complex multiplet patterns are expected due to coupling between adjacent protons. |

| ¹H | Amide (N-H) | 8.0 - 9.5 | Often appears as a broad singlet; chemical shift can be concentration and solvent dependent. |

| ¹H | Methylene (Succinic Acid) | 2.5 - 3.0 | Two distinct signals, likely triplets or complex multiplets, for the two CH₂ groups. |

| ¹³C | Carbonyl (Amide & Carboxylic Acid) | 170 - 180 | Two distinct signals are expected. |

| ¹³C | Aromatic (Fluorene) | 110 - 150 | Multiple signals corresponding to the different carbon environments in the fluorene ring. |

| ¹³C | Methylene (Succinic Acid) | 30 - 40 | Two distinct signals are expected for the two CH₂ groups. |

Note: The exact chemical shifts can vary depending on the solvent used and the presence of any impurities.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. For this compound, characteristic absorption bands would confirm the presence of key functional groups.

The IR spectrum would prominently feature a strong and broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amide usually appears as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are also very informative. The amide carbonyl stretch typically appears around 1650 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a higher frequency, around 1700-1725 cm⁻¹. libretexts.org The presence of the aromatic fluorene ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.orgdocbrown.info

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Amide | N-H Stretch | ~3300 | Medium, Sharp |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1725 - 1700 | Strong |

| Carbonyl (Amide) | C=O Stretch | ~1650 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb UV or visible light. The fluorene ring system in this compound is a strong chromophore.

A UV-Vis spectrum is a plot of absorbance versus wavelength. The spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) in the ultraviolet region, arising from π to π* transitions within the aromatic fluorene ring. up.ac.za The position and intensity of these absorption bands can be influenced by the solvent used and the substitution on the fluorene ring. researchgate.net UV-Vis spectroscopy can be used for quantitative analysis, to determine the concentration of the compound in a solution, by applying the Beer-Lambert law. It is also a useful technique for monitoring the progress of reactions involving the fluorene moiety. researchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of compounds in a mixture. aocs.org For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the polarity of the analytes. More polar compounds will have a greater affinity for the polar mobile phase and will elute from the column faster, resulting in shorter retention times. Less polar compounds will interact more strongly with the nonpolar stationary phase and will have longer retention times. This compound, with its nonpolar fluorene ring and polar succinamic acid tail, will have a characteristic retention time under specific HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

HPLC is used extensively for:

Purity Assessment: A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity determination.

Reaction Monitoring: By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can monitor the disappearance of starting materials and the appearance of the desired product, this compound. researchgate.net This allows for the optimization of reaction conditions and determination of the reaction endpoint.

A UV detector is commonly used in HPLC systems for the analysis of this compound, as the fluorene ring absorbs UV light. japsonline.com The detector response is recorded as a chromatogram, which is a plot of signal intensity versus time.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 - 20 µL |

Note: These are general parameters and may need to be optimized for specific applications.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. umich.edu A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support like glass or aluminum. umich.edu

To perform a TLC analysis, a small spot of the reaction mixture is applied to the baseline of the TLC plate. libretexts.org The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. umich.edu

For this compound, which is a moderately polar compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the eluent. The separation is based on the principle of adsorption chromatography. Less polar compounds travel further up the plate, resulting in a higher retention factor (R_f) value, while more polar compounds are more strongly adsorbed to the silica gel and have lower R_f values. libretexts.org

TLC is an invaluable tool for:

Reaction Monitoring: By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate, a chemist can visually track the consumption of the starting material and the formation of the product. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Solvent System Selection for Column Chromatography: TLC is often used to determine the optimal solvent system for the purification of a compound by column chromatography.

After development, the spots on the TLC plate are visualized. Since this compound contains a fluorene ring, it is UV-active and can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. illinois.edu

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis

Mass spectrometry (MS) serves as a critical analytical tool for the structural elucidation and identification of this compound. The technique provides information on the mass of the molecule and, through fragmentation analysis, offers insights into its structural components. The ionization method employed significantly influences the resulting mass spectrum; hard ionization techniques like electron impact (EI) induce extensive fragmentation, which is useful for structural analysis, while soft ionization methods like electrospray ionization (ESI) typically result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

The fragmentation of this compound is dictated by its constituent functional groups: an aromatic fluorene ring, an amide linkage, and a carboxylic acid terminus. arizona.edu The stable aromatic fluorene system contributes to a relatively strong molecular ion (M+) peak. arizona.edu Common fragmentation processes occur at the bonds adjacent to the functional groups, which are the most labile sites. whitman.edu

Key fragmentation pathways for this compound would likely include:

α-Cleavage: Fission of bonds adjacent to the carbonyl groups of the amide and carboxylic acid.

Amide Bond Cleavage: Scission of the C-N bond linking the fluorene and succinic acid moieties.

Carboxylic Acid Fragmentation: Loss of water (H₂O) or a carboxyl group (COOH).

McLafferty Rearrangement: A potential rearrangement involving the succinic acid chain if a gamma-hydrogen is available for transfer, though this is less common for this specific structure. whitman.edu

The resulting mass spectrum is a unique fingerprint, with fragment ions appearing at specific mass-to-charge (m/z) ratios. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of both the parent molecule and its fragments. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Predicted m/z | Description of Loss |

| [M]+ | 309 | Molecular Ion |

| [M-18]+ | 291 | Loss of H₂O from the carboxylic acid |

| [M-45]+ | 264 | Loss of the COOH group |

| [M-99]+ | 210 | Cleavage yielding the N-fluorenylacetamide fragment |

| [C₁₃H₁₀N]+ | 178 | Ion resulting from cleavage of the amide bond (2-aminofluorene fragment) |

Immunoassays and Serological Research Methods

Immunoassays provide highly sensitive and specific methods for detecting molecules, leveraging the principle of antibody-antigen binding. For small molecules like this compound and its derivatives, which are not immunogenic on their own, they must be chemically coupled to a larger carrier molecule, such as a protein, to elicit an immune response. In this context, the small molecule is referred to as a hapten.

Development of Immunoassays for Related Compounds using this compound as a Hapten

This compound (referred to in some literature as SAF) has been instrumental as a hapten in the development of immunoassays for detecting related carcinogenic compounds, such as 2-acetylaminofluorene (B57845) (2-AAF). umich.edu The process involves covalently conjugating the carboxylic acid group of this compound to amine groups on a large carrier protein, such as bovine serum albumin (BSA) or thyroglobulin. umich.edunih.gov This conjugation creates a hapten-carrier conjugate (e.g., SAF-protein) that is sufficiently large and complex to be recognized by the immune system of an animal model, leading to the production of antibodies. umich.edu

These antibodies are specifically targeted against the hapten portion of the conjugate, in this case, the fluorene-based structure. The design of the hapten is crucial, as it should mimic the structure of the target analyte to ensure the resulting antibodies have a high affinity and specificity for it. ucanr.edu The resulting polyclonal or monoclonal antibodies can then be used as the primary reagents in various immunoassay formats. umich.eduscispace.com

Competitive Binding Experiments and Specificity Determination

Competitive binding assays are a common immunoassay format used for the detection of small molecules and are employed to determine the specificity of the antibodies generated against the this compound hapten. nih.gov In a typical competitive enzyme-linked immunosorbent assay (ELISA), microtiter plates are coated with a SAF-protein conjugate. umich.edu When a sample containing the free analyte (e.g., 2-AAF) is added along with the specific antibodies, the free analyte competes with the coated SAF-protein conjugate for the limited antibody binding sites. umich.edugoogle.com

The amount of antibody that binds to the plate is inversely proportional to the concentration of the free analyte in the sample. nih.gov A high concentration of the target analyte results in less antibody binding to the plate and, consequently, a lower signal. By measuring the inhibition of antibody binding at various concentrations of related chemical compounds, the specificity and cross-reactivity of the antibody can be determined. umich.edu For instance, studies have confirmed the presence of anti-AAF immunoglobulins in antisera through competitive microELISA, where increasing concentrations of 2-AAF led to a dose-dependent inhibition of immunoglobulin binding to the SAF-protein conjugates. umich.edu

Table 2: Example Data from Competitive Immunoassay Specificity Analysis

| Competing Ligand | IC₅₀ (ng/mL) | Cross-Reactivity (%) |

| 2-Acetylaminofluorene (2-AAF) | 0.58 | 100 |

| Fipronil-sulfide | N/A | 96 |

| Fipronil-desulfinyl | N/A | 25 |

| Data is illustrative of typical competitive immunoassay results, drawing parallels from published studies on other haptens. |

Note: IC₅₀ is the concentration of the analyte that causes 50% inhibition of antibody binding. Cross-reactivity is calculated relative to the primary analyte. nih.govdss.go.th

Application in Detection of Immunoglobulin Responses in Animal Models

The immunoassays developed using this compound as a hapten have been successfully applied to detect and quantify specific immunoglobulin responses in animal models. umich.edu Following immunization of animals such as rats and rabbits with a SAF-carrier protein conjugate, blood samples and other biological fluids can be screened for the presence of anti-AAF antibodies. umich.edu

Research has demonstrated the ability to detect both IgG and IgA anti-AAF immunoglobulins in the serum and intestinal secretions of immunized rabbits and rats. umich.edu For example, rats immunized subcutaneously with a SAF-carrier conjugate showed a detectable capacity to bind a radiolabeled tracer in serum dilutions as high as 1:1,000,000. umich.edu This high sensitivity makes the immunoassay a valuable tool for screening large numbers of samples in studies aimed at understanding the immune response to carcinogens. umich.edu The choice of animal model is critical, with mice, ferrets, and swine being commonly used in immunological and influenza research, each with distinct advantages for studying immune responses. mdpi.comnih.gov These models allow for the investigation of antibody production, including different isotypes like IgG and IgA, in response to immunization. umich.edu

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a compound with its biological activity. nih.govnih.gov This method is particularly useful for predicting the carcinogenicity and mutagenicity of aromatic amines, a class of compounds to which N-2-Fluorenylsuccinamic acid belongs. nih.goveuropa.eu

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. repec.orgeajournals.org These can include electronic, steric, and lipophilic parameters. researchgate.net For aromatic amines, hydrophobicity (logP) and electronic properties have been identified as key determinants of their carcinogenic and mutagenic potential. researchgate.net

Several studies have developed QSAR models for aromatic amines to predict their carcinogenicity. europa.euresearchgate.netoup.com These models can be used in a two-step process: first to classify a compound as active or inactive, and then to predict the potency of the active compounds. researchgate.netoup.com Various statistical and machine learning methods, such as multiple linear regression, partial least squares, gene expression programming (GEP), and multilayer perceptrons (MLPs), have been employed to build these models. nih.govnih.govrepec.orgwisdomlib.org The accuracy of these models is validated using training and test sets of compounds with known activities. nih.govrepec.orgwisdomlib.org

A study utilizing GEP and MLPs to predict the carcinogenicity of aromatic amines demonstrated high accuracy, with the GEP model outperforming the MLPs model. nih.govrepec.org The developed QSAR models can be valuable tools for risk assessment and the design of safer chemicals. europa.euresearchgate.net

Table 1: QSAR Model Performance for Carcinogenicity Prediction of Aromatic Amines

| Model | Set | Accuracy | Sensitivity | Specificity | Youden's Index |

| GEP | Training | 0.914 | 0.947 | 0.905 | 0.852 |

| GEP | Test | 0.829 | 0.667 | 0.885 | 0.552 |

| MLPs | Training | 0.838 | 0.844 | 0.813 | 0.657 |

| MLPs | Test | 0.743 | 0.793 | 0.500 | 0.293 |

Data from a study on QSAR for carcinogenic potency of aromatic amines. wisdomlib.org

Prediction of Reactivity and Interaction Potentials

Theoretical methods are employed to predict the reactivity of this compound and its potential interactions with other molecules. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can determine descriptors like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org These orbitals are critical in understanding a molecule's ability to donate or accept electrons in a chemical reaction.

The interaction potentials of this compound can be modeled to understand how it might bind to biological macromolecules. For example, the initial step in the reaction of a related radical with nitrogen dioxide involves a carbon-to-nitrogen attack, forming an energy-rich adduct without a barrier. nih.gov Such mechanistic insights are crucial for predicting the metabolic fate and biological effects of the compound.

Recent advancements in machine learning have led to the development of predictive frameworks for chemical reactions, including those involving radicals. nih.gov These models can predict reaction outcomes and pathways, providing valuable information for synthesis and toxicology. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. scribd.com This can be achieved through experimental techniques like NMR spectroscopy and computational methods. nih.gov For molecules like succinic acid, computational scans of the potential energy surface can reveal the most stable conformers. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the fluctuations and conformational changes of molecules over time. nih.govresearchgate.net These simulations are powerful tools for investigating the behavior of biomolecules and their interactions with ligands. nih.govresearchgate.netplos.orgmdpi.comrsc.org In the context of this compound, MD simulations could be used to explore its conformational landscape and how it interacts with biological targets like DNA or proteins.

Studies on related compounds have utilized MD simulations to understand their binding to enzymes and to explain their inhibitory activities. nih.gov For example, simulations can reveal how a molecule orients itself within the active site of an enzyme and which interactions stabilize the complex. nih.gov

Advanced Research Applications and Future Directions

Exploration of N-2-Fluorenylsuccinamic Acid in Novel Biomaterials Research

The fluorene (B118485) scaffold, a core component of this compound, is increasingly recognized for its potential in the development of novel biomaterials. mdpi.com The rigid and planar structure of the fluorene ring, combined with its inherent fluorescent properties, makes it an attractive building block for creating functional materials. entrepreneur-cn.com Research into fluorenyl-based derivatives suggests their utility in creating materials with specific photoelectric and thermal stability characteristics. entrepreneur-cn.com

Derivatives of fluorene are being investigated for their role in constructing hydrogels and other biocompatible polymers. For instance, the incorporation of fluorenyl groups can influence the mechanical and self-assembly properties of these materials. The succinamic acid moiety of this compound provides a handle for further chemical modification, allowing it to be potentially integrated into larger polymer chains or attached to surfaces to create functional biomaterials with tailored properties. ontosight.ai

Table 1: Potential Applications of Fluorenyl-Based Biomaterials

| Application Area | Rationale |

| Tissue Engineering | The biocompatibility and tunable mechanical properties of fluorene-containing polymers could support cell growth and tissue regeneration. |

| Drug Delivery | The hydrophobic fluorene core and hydrophilic succinamic acid group could form amphiphilic structures suitable for encapsulating and delivering therapeutic agents. cymitquimica.com |

| Biosensors | The inherent fluorescence of the fluorenyl group can be exploited for developing sensors that detect specific biological molecules or changes in the cellular environment. entrepreneur-cn.com |

Development of Advanced Analytical Probes and Research Reagents

The fluorescent nature of the fluorene ring system is a key feature that underpins its application in developing advanced analytical probes. entrepreneur-cn.com Fluorene derivatives are known to exhibit interesting photophysical properties, which can be modulated by attaching different functional groups. mdpi.com this compound, with its reactive carboxylic acid group, is a candidate for the synthesis of more complex probes. ontosight.ai

These probes can be designed to be "activatable," meaning their fluorescence changes in response to specific biological events, such as changes in pH or the presence of certain enzymes. thno.org This allows for real-time monitoring of cellular processes without the need for destructive analysis. For example, a probe based on the this compound structure could potentially be developed to report on the activity of specific enzymes involved in amide bond cleavage.

Furthermore, the succinamic acid portion allows for covalent attachment to other molecules, such as proteins or nucleic acids, creating targeted fluorescent labels for use in a variety of bioanalytical techniques. nih.gov This versatility makes fluorene-based compounds valuable reagents in biochemical and cell biology research. entrepreneur-cn.com

Mechanistic Insights from In Vitro Cellular System Studies (excluding human clinical data)

In vitro studies using cultured cells are crucial for elucidating the biological activities and mechanisms of action of compounds like this compound. While specific studies on this compound are limited, research on related fluorene derivatives provides a framework for potential investigations.

Studies on other fluorene compounds have explored their interactions with cellular components and their effects on cellular pathways. For example, the impact of fluorene derivatives on cell proliferation, apoptosis, and signaling pathways can be investigated in various cell lines. The structural similarity of this compound to known biologically active molecules suggests it could interact with specific cellular targets. ontosight.ai Future in vitro research could focus on its potential to modulate enzyme activity or interact with cellular receptors, providing insights into its mechanism of action at the cellular level.

Integration in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches, which integrate data from different "omics" fields like metabolomics and proteomics, offer a comprehensive view of how a compound affects a biological system. metwarebio.comnih.gov The application of multi-omics to study the effects of this compound could reveal its impact on cellular metabolism and protein expression profiles.

For instance, metabolomics could identify changes in the levels of endogenous metabolites following treatment of cells with this compound, providing clues about the metabolic pathways it perturbs. biofueljournal.com Proteomics, on the other hand, could identify proteins whose expression levels change in response to the compound, highlighting potential protein targets or downstream effects on cellular function. Integrating these datasets can help to build a more complete picture of the compound's biological activity and mechanism of action. mdpi.com Such studies have been used to understand the effects of other chemical compounds on biological systems. nih.gov

Unexplored Biotransformation Pathways and Enzymes

Biotransformation is the process by which living organisms chemically modify compounds. openaccessjournals.com This process is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov While the biotransformation of some fluorene derivatives has been studied, the specific pathways and enzymes involved in the metabolism of this compound remain largely unexplored.

Potential biotransformation pathways for this compound could involve hydrolysis of the amide bond, hydroxylation of the fluorene ring by cytochrome P450 enzymes, or conjugation of the carboxylic acid group with endogenous molecules like glucuronic acid or amino acids. nih.govmdpi.com Identifying the specific enzymes responsible for these transformations, such as specific cytochrome P450 isoforms or conjugating enzymes, is a key area for future research. nih.govupol.cz Understanding these pathways is crucial for interpreting the results of in vitro and in vivo studies.

Table 2: Potential Biotransformation Reactions for this compound

| Reaction Type | Potential Enzyme Family | Potential Outcome |

| Hydroxylation | Cytochrome P450s (CYPs) | Addition of -OH group to the fluorene ring |

| Amide Hydrolysis | Amidases/Proteases | Cleavage of the succinamic acid moiety |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of the carboxylic acid group |

| Amino Acid Conjugation | Acyl-CoA synthetases/transferases | Conjugation with amino acids like glycine (B1666218) or taurine |

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on designing chemical processes that are environmentally friendly, reducing waste and the use of hazardous substances. imist.manih.gov The synthesis of this compound and other fluorene derivatives can benefit from the application of green chemistry principles.

Traditional synthetic methods may involve the use of harsh reagents and solvents. imist.ma Greener approaches could include the use of more benign solvents like water or supercritical fluids, the development of catalytic reactions that minimize waste, and the use of starting materials derived from renewable resources. nih.gov For example, research into the synthesis of fluorene derivatives has explored methods that aim for higher atom economy and reduced environmental impact. mdpi.com A reported synthesis of this compound involves the reaction of 2-aminofluorene (B1664046) with succinic anhydride (B1165640) in pyridine (B92270). umich.edu Future research could focus on replacing pyridine with a more environmentally friendly solvent and exploring catalytic methods to improve efficiency.

Role in Biomarker Discovery Research (excluding human clinical application)

A biomarker is a measurable indicator of a biological state or condition. ohmx.bio In a research context, this compound or its metabolites could potentially serve as biomarkers in non-clinical studies. For instance, in animal models of disease, the levels of this compound or its biotransformation products in biological fluids could be correlated with the progression of a disease or the response to a therapeutic intervention.

The unique structure of this compound makes it unlikely to be an endogenous compound, simplifying its detection and quantification. Its fluorescent properties could also be leveraged for the development of sensitive detection methods. Further research is needed to explore these potential applications in pre-clinical biomarker discovery. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-2-Fluorenylsuccinamic acid with high purity for carcinogenicity studies?

- Methodological Answer : Synthesis typically involves coupling 2-aminofluorene with succinic anhydride under controlled anhydrous conditions. Purification is critical and often achieved via recrystallization or column chromatography. Purity validation requires HPLC (≥98% purity threshold) and structural confirmation via H/C NMR spectroscopy. Residual solvents should be quantified using gas chromatography-mass spectrometry (GC-MS) .

Q. Which experimental models are most appropriate for evaluating the carcinogenic potential of this compound?

- Methodological Answer : Female Sprague-Dawley rats are historically used due to their susceptibility to hepatic and mammary carcinogenesis. Dosing regimens should follow subchronic exposure protocols (e.g., 6–12 months) with staggered sacrifice intervals. Histopathological analysis of liver, mammary glands, and gastrointestinal tissues is mandatory, alongside negative/positive control groups to isolate compound-specific effects .

Q. How should researchers characterize the structural integrity and purity of this compound prior to in vivo studies?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR to confirm amide bond formation (C=O stretch at ~1650 cm).

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] at m/z calculated for CHNO).

- HPLC with UV detection (λ = 254 nm) to ensure >98% purity. Stability under storage conditions (e.g., 2–8°C, desiccated) must also be verified .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting divergent tumorigenic outcomes (e.g., mammary vs. hepatic tumor prevalence) with this compound exposure?

- Methodological Answer : Contradictions may arise from differences in metabolic activation pathways or species/strain-specific susceptibility. To address this:

- Conduct comparative metabolomic profiling (LC-MS/MS) to identify species-specific metabolites.

- Use isotopic labeling (C or C) to track tissue-specific bioaccumulation.

- Perform dose-response studies across multiple models (e.g., rats vs. mice) to isolate organotropism mechanisms .

Q. What mechanistic approaches are recommended to investigate the organ-specific carcinogenic effects of this compound derivatives?

- Methodological Answer :

- Transcriptomic profiling (RNA-seq) of liver vs. mammary tissue to identify dysregulated pathways (e.g., CYP450 enzymes, DNA repair genes).

- Immunohistochemistry for biomarkers like γ-H2AX (DNA damage) or Ki-67 (proliferation).

- In vitro mutagenicity assays (Ames test with S9 liver homogenate) to assess metabolic activation requirements. Comparative studies with structural analogs (e.g., N-2-Fluorenylphthalamic acid) can clarify substituent effects on carcinogenicity .

Q. What analytical methodologies provide optimal sensitivity for detecting this compound metabolites in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers sub-ng/mL sensitivity. Use deuterated internal standards (e.g., d-N-2-Fluorenylsuccinamic acid) to correct for matrix effects.

- High-resolution mass spectrometry (HRMS) enables untargeted metabolite identification, critical for discovering reactive intermediates (e.g., epoxides).

- Sample preparation should include enzymatic deconjugation (β-glucuronidase) to detect phase II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.